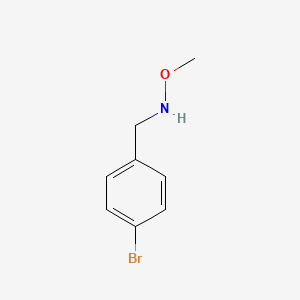

N-(4-bromobenzyl)-O-methylhydroxylamine

Description

BenchChem offers high-quality N-(4-bromobenzyl)-O-methylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromobenzyl)-O-methylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-N-methoxymethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOTUGDVWWCKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of N-(4-Bromobenzyl)-O-methylhydroxylamine

An In-Depth Technical Guide on the Solubility of N-(4-bromobenzyl)-O-methylhydroxylamine

Executive Summary & Compound Identity

N-(4-bromobenzyl)-O-methylhydroxylamine is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural core—a lipophilic 4-bromobenzyl moiety coupled with a polar N-methoxyamine group—creates a distinct solubility profile that dictates its handling during synthesis, purification, and formulation.

This guide provides a definitive technical analysis of its solubility across organic solvent classes, distinguishing critically between the free base and hydrochloride salt forms, which exhibit inverted solubility behaviors.

Compound Identification

| Parameter | Details |

| Chemical Name | N-(4-bromobenzyl)-O-methylhydroxylamine |

| CAS Number | 916582-47-3 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Structural Feature | Secondary amine (N-alkoxy), Aryl bromide |

| Physical State | Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt) |

CRITICAL WARNING: Do not confuse with its linkage isomer, O-(4-bromobenzyl)hydroxylamine (CAS 40780-59-4). The solubility and reactivity profiles are distinct. This guide focuses exclusively on the N-benzyl isomer.

Physicochemical Profile & Solubility Drivers

To predict and manipulate solubility, one must understand the competing forces within the molecule: the hydrophobic aryl bromide ring versus the H-bond accepting/donating N-methoxy amine core.

Predicted Physicochemical Properties

| Property | Value (Predicted) | Impact on Solubility |

| LogP | 2.6 – 2.9 | Indicates high lipophilicity; prefers organic solvents over water. |

| pKa (Conjugate Acid) | ~3.2 – 3.8 | Weakly basic. Can be protonated by strong acids (HCl, TFA) to switch solubility preference to aqueous/polar phases. |

| H-Bond Donors | 1 (NH group) | Facilitates solubility in alcohols and ethers. |

| H-Bond Acceptors | 2 (N and O) | Enhances solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Analysis by Solvent Class

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard behavior of N-benzyl-N-alkoxyamines.

Free Base Solubility (Neutral Form)

The free base is the predominant form during extraction and nucleophilic substitution reactions.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Commentary |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvent for extraction and transport. The high lipophilicity of the benzyl bromide group drives dissolution. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (50–100 mg/mL) | Standard solvent for reaction workup. Soluble enough for processing but allows for crystallization if concentrated and cooled. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High (>50 mg/mL) | Soluble due to H-bonding. Often used as the reaction medium for reductive amination synthesis.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Excellent solubility. Used for Sɴ2 alkylation reactions. Note: Difficult to remove DMSO post-reaction. |

| Ethers | THF, Diethyl Ether, MTBE | Moderate (20–50 mg/mL) | Good solubility in THF; moderate in MTBE. MTBE is often used to precipitate the salt form. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Soluble in Toluene (hot). Poor solubility in Hexanes at RT; used as an anti-solvent to induce crystallization. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | The hydrophobic benzyl ring dominates. Forms a separate organic layer (oiling out). |

Hydrochloride Salt Solubility (Protonated Form)

The HCl salt is generated for purification, storage, and stability.

| Solvent Class | Solubility Rating | Technical Commentary |

| Water | High | Protonation of the amine creates an ionic species, making it water-soluble. |

| Methanol/Ethanol | High | Soluble due to high dielectric constant and H-bonding capability. |

| DCM/Chloroform | Moderate | Unlike inorganic salts, the lipophilic benzyl group allows some solubility in chlorinated solvents, but significantly less than the free base. |

| Diethyl Ether/Hexanes | Insoluble | Critical Anti-Solvent. Addition of HCl/Ether to a DCM solution of the free base will precipitate the salt. |

Experimental Protocols for Solubility Determination

As a researcher, you must validate these predictive values. Use the following self-validating protocols.

Protocol A: Gravimetric Saturation Method (Standard)

Use for determining maximum solubility (S_max) in a specific solvent.

-

Preparation: Weigh ~50 mg of N-(4-bromobenzyl)-O-methylhydroxylamine into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Visible solid or oil droplets persist.

-

-

Calculation:

-

Validation: If soluble in <200 µL, solubility is >250 mg/mL (High). If insoluble after 2 mL, solubility is <25 mg/mL (Low).

Protocol B: Kinetic Solubility via HPLC (High Precision)

Use for formulation or precise thermodynamic data.

-

Saturated Solution: Add excess compound to solvent; stir for 24 hours at 25°C.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic for organics).

-

Dilution: Dilute filtrate 1:100 with Acetonitrile.

-

Quantification: Inject into HPLC (C18 Column, UV @ 254 nm). Compare Peak Area against a standard curve of known concentration.

Application Workflows & Visualization

The following diagrams illustrate the logical flow for solvent selection during synthesis and purification.

Figure 1: Solubility-Driven Process Decision Tree

Caption: Decision matrix for solvent selection based on the chemical state (Free Base vs. Salt) and process stage.

Figure 2: Synthesis & Purification Workflow

Caption: Synthetic workflow highlighting solvent changes to leverage solubility differences for isolation.

Safety & Handling

-

Inhalation Risk: As a volatile amine (free base), use only in a fume hood.

-

Skin Absorption: The lipophilic benzyl bromide moiety enhances skin permeability. Wear Nitrile gloves.

-

Stability: The free base is prone to oxidation; store under Nitrogen. The HCl salt is stable but may be hygroscopic.

References

-

ChemicalBook. (2023). N-(4-bromobenzyl)-O-methylhydroxylamine (CAS 916582-47-3) Properties and Supplier Data. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for O-Methylhydroxylamine (CAS 67-62-9) and derivatives. Retrieved from

-

BenchChem. (2023). Technical Guide to 4-Bromobenzaldehyde Reactivity and Reductive Amination Protocols. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: O-Methylhydroxylamine Hydrochloride. Retrieved from

Sources

A Technical Guide to O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine for Drug Discovery Professionals

An In-Depth Comparative Analysis of Structure, Reactivity, and Synthesis

Abstract

In the landscape of medicinal chemistry and synthetic organic chemistry, subtle structural modifications can lead to profound differences in chemical reactivity, biological activity, and synthetic accessibility. This technical guide provides a comprehensive analysis of two closely related positional isomers: O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine. While both molecules share a common 4-bromobenzyl moiety, the placement of the substituent on the hydroxylamine core—on the oxygen versus the nitrogen—dictates their distinct physicochemical properties, spectroscopic signatures, and utility as synthetic building blocks. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their differences and providing detailed experimental protocols for their synthesis and characterization.

Core Structural and Electronic Distinctions

The fundamental difference between O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine lies in the connectivity of the 4-bromobenzyl and methyl groups to the hydroxylamine (-NH-OH) core.

-

O-(4-bromobenzyl)hydroxylamine is an O-alkylated hydroxylamine. The 4-bromobenzyl group is attached to the oxygen atom, leaving a primary amine (-NH₂) group.

-

N-(4-bromobenzyl)-O-methylhydroxylamine is an N,O-disubstituted hydroxylamine. The 4-bromobenzyl group is attached to the nitrogen atom, and a methyl group is attached to the oxygen atom, resulting in a secondary amine functionality.

This isomeric distinction is pivotal, as it directly influences the electronic distribution, steric environment, and hydrogen-bonding capabilities of the molecules.

Figure 1: Structural comparison of the two isomers.

Nucleophilicity and Basicity: A Tale of Two Lone Pairs

The primary determinant of reactivity for these molecules is the availability of electron lone pairs on the nitrogen and oxygen atoms.

-

In O-(4-bromobenzyl)hydroxylamine , the nitrogen atom possesses a lone pair of electrons, making the -NH₂ group both basic and a potent nucleophile. This is the more reactive center for reactions with electrophiles like alkyl halides or carbonyl compounds.

-

In N-(4-bromobenzyl)-O-methylhydroxylamine , the nitrogen is a secondary amine, and its lone pair is sterically more hindered by the adjacent benzyl group compared to the primary amine of the O-isomer. While still nucleophilic, its reactivity is modulated. The oxygen atom's lone pairs are part of a methoxy group and are significantly less nucleophilic.

Fundamentally, nitrogen is less electronegative than oxygen (3.04 vs. 3.44 on the Pauling scale), meaning it holds its lone pair less tightly, making it a better nucleophile.[1] This intrinsic property is the primary driver for the differential reactivity of the two isomers.

Comparative Physicochemical and Spectroscopic Properties

The structural isomerism directly translates to distinct physical and spectroscopic properties. While experimental data for N-(4-bromobenzyl)-O-methylhydroxylamine is not widely published, we can predict its properties based on its structure and comparison with its non-brominated analog, N-benzyl-O-methylhydroxylamine.

Physicochemical Data

| Property | O-(4-bromobenzyl)hydroxylamine | N-(4-bromobenzyl)-O-methylhydroxylamine (Predicted) | Rationale for Difference |

| Molecular Formula | C₇H₈BrNO | C₈H₁₀BrNO | The N-isomer has an additional methyl group. |

| Molecular Weight | 202.05 g/mol [2] | 216.08 g/mol | The N-isomer has an additional CH₂ unit. |

| Hydrogen Bond Donors | 2 (from -NH₂) | 1 (from -NH-) | The O-isomer has a primary amine, while the N-isomer has a secondary amine. |

| Hydrogen Bond Acceptors | 1 (from N) | 2 (from N and O) | Both have a nitrogen acceptor; the N-isomer has an additional ether oxygen. |

| Boiling Point | Higher (due to H-bonding) | Lower | O-(4-bromobenzyl)hydroxylamine can form a more extensive hydrogen-bonding network via its -NH₂ group, leading to a higher boiling point. |

| Solubility in Water | Higher | Lower | The greater capacity for hydrogen bonding in the O-isomer enhances its solubility in polar protic solvents like water. |

| Basicity (pKb) | More Basic | Less Basic | The primary amine in the O-isomer is generally more basic than the secondary amine in the N-isomer, which has a bulky benzyl group attached. |

Spectroscopic Signatures: A Guide to Differentiation

NMR, IR, and Mass Spectrometry provide clear, distinguishable fingerprints for each isomer.

The key differentiating signals in the NMR spectra arise from the protons and carbons immediately adjacent to the nitrogen and oxygen atoms.

| Nucleus | O-(4-bromobenzyl)hydroxylamine (Expected Shifts in ppm) | N-(4-bromobenzyl)-O-methylhydroxylamine (Predicted Shifts in ppm) | Key Differentiator |

| ¹H NMR | ~5.1 (s, 2H, -OCH₂Ar) ~7.3-7.6 (m, 4H, Ar-H)~6.0-7.0 (br s, 2H, -NH₂) | ~4.0 (s, 2H, -NCH₂Ar) ~7.3-7.6 (m, 4H, Ar-H)~3.5 (s, 3H, -OCH₃) ~5.0-6.0 (br s, 1H, -NH) | The benzylic protons (-CH₂Ar) are significantly downfield in the O-isomer (~5.1 ppm) as they are attached to oxygen, compared to the N-isomer (~4.0 ppm) where they are attached to nitrogen.[3] The N-isomer will show a distinct singlet for the methoxy group (~3.5 ppm) which is absent in the O-isomer. |

| ¹³C NMR | ~77 (OCH₂Ar) ~120-140 (Ar-C) | ~58 (NCH₂Ar) ~62 (OCH₃) ~120-140 (Ar-C) | The benzylic carbon is more deshielded (downfield) when attached to oxygen (~77 ppm) compared to nitrogen (~58 ppm).[4] The N-isomer will have a unique signal for the methoxy carbon around 62 ppm. |

The most telling difference in their IR spectra is the presence and nature of the N-H stretching vibrations.

| Functional Group | O-(4-bromobenzyl)hydroxylamine (Expected Wavenumber, cm⁻¹) | N-(4-bromobenzyl)-O-methylhydroxylamine (Expected Wavenumber, cm⁻¹) | Key Differentiator |

| N-H Stretch | Two bands, ~3300-3400 (asymmetric) and ~3200-3300 (symmetric) | One band, ~3300-3350 | A primary amine (-NH₂) exhibits two N-H stretching bands, while a secondary amine (-NH-) shows only one.[5] |

| C-O Stretch | ~1000-1100 (C-O single bond) | ~1000-1100 (C-O single bond) | Both will have a C-O stretch, but the overall fingerprint region will differ. |

| N-H Bend | ~1580-1650 | Weaker or absent | The scissoring vibration of the primary amine is a characteristic feature. |

Under electron ionization (EI), both molecules will likely exhibit fragmentation patterns dominated by the stable 4-bromobenzyl cation.

-

Common Fragment: The most prominent peak for both isomers is expected at m/z 169/171 , corresponding to the [Br-C₆H₄-CH₂]⁺ cation, showing the characteristic isotopic pattern for bromine.

-

O-(4-bromobenzyl)hydroxylamine: Will show a molecular ion peak (M⁺) at m/z 201/203. A key fragmentation pathway would be the alpha-cleavage leading to the loss of the NH₂O radical, directly forming the m/z 169/171 base peak.

-

N-(4-bromobenzyl)-O-methylhydroxylamine: Will have a molecular ion peak at m/z 215/217. Fragmentation will also be dominated by the formation of the m/z 169/171 cation, resulting from the cleavage of the C-N bond.[2][6] Another likely fragmentation is the loss of the methoxy radical (-OCH₃) to give an ion at m/z 184/186.

Figure 2: Predicted key mass spectrometry fragmentation pathways.

Synthetic Strategies and Reactivity

The divergent reactivity of these isomers makes them suitable for different synthetic applications. O-(4-bromobenzyl)hydroxylamine is a key reagent for forming oxime ethers, while N-(4-bromobenzyl)-O-methylhydroxylamine would be employed when a specific N-substituted hydroxylamine scaffold is required.

Retrosynthetic Analysis

The synthesis of both molecules logically starts from 4-bromobenzyl bromide and a suitable hydroxylamine derivative.

Figure 4: Workflow for the synthesis of O-(4-bromobenzyl)hydroxylamine HCl.

Step 1: Synthesis of 2-((4-bromobenzyl)oxy)isoindoline-1,3-dione

-

Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) and anhydrous dimethylformamide (DMF).

-

Anion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous DMF dropwise via the dropping funnel. Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for another hour until hydrogen evolution ceases.

-

Alkylation: Add a solution of 4-bromobenzyl bromide (1.05 eq.) in anhydrous DMF dropwise. Heat the reaction mixture to 90 °C and stir overnight.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and then with cold ethanol. Dry the solid under vacuum to yield the product.

Step 2: Synthesis of O-(4-bromobenzyl)hydroxylamine Hydrochloride

-

Setup: In a round-bottom flask, suspend the 2-((4-bromobenzyl)oxy)isoindoline-1,3-dione (1.0 eq.) from Step 1 in ethanol (95%).

-

Hydrazinolysis: Add hydrazine hydrate (1.05 eq.) to the suspension. Heat the mixture to 80 °C with stirring for 6 hours. A white precipitate (phthalhydrazide) will form.

-

Isolation of Free Base: Cool the mixture to room temperature and remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain the crude O-(4-bromobenzyl)hydroxylamine as an oil.

-

Salt Formation: Dissolve the crude oil in diethyl ether. Add a solution of HCl in ethanol dropwise with stirring until precipitation is complete.

-

Purification: Collect the white precipitate of O-(4-bromobenzyl)hydroxylamine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of N-(4-bromobenzyl)-O-methylhydroxylamine

This protocol is a proposed method based on standard N-alkylation procedures for amines. [7]The key is the initial generation of the free base of O-methylhydroxylamine from its more stable hydrochloride salt.

Figure 5: Workflow for the synthesis of N-(4-bromobenzyl)-O-methylhydroxylamine.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add O-methylhydroxylamine hydrochloride (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile.

-

Alkylation: Add 4-bromobenzyl bromide (1.0 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-bromobenzyl)-O-methylhydroxylamine.

Conclusion

O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine, though simple positional isomers, occupy distinct chemical spaces. The O-isomer is a primary amine with a highly accessible and nucleophilic nitrogen, making it an ideal reagent for the synthesis of oxime ethers. In contrast, the N-isomer is a secondary amine whose reactivity is influenced by greater steric hindrance and the absence of the highly reactive primary amine functionality. Their differentiation is straightforward using standard spectroscopic techniques, with ¹H NMR and IR spectroscopy offering the most direct and unambiguous structural confirmation. Understanding these fundamental differences in structure, reactivity, and synthesis is crucial for their effective application in the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- Vertex AI Search. (2025). How to Effectively Utilize O Benzylhydroxylamine in Your Chemical Processes.

-

PubChem. (n.d.). O-(4-Bromobenzyl)hydroxylamine hydrochloride. Retrieved February 15, 2026, from [Link]

- Ngassa, F. N., & Stenforb, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

-

ChemBK. (n.d.). O-[(4-Bromophenyl)methyl]hydroxylamine hydrochloride p-Bromobenzyloxyamine hydrochloride. Retrieved February 15, 2026, from [Link]

- Katritzky, A. R., & Ghiviriga, I. (1995). Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine.

- Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.).

-

ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. Retrieved February 15, 2026, from [Link]

- Foroumadi, A., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 10, S1633-S1637.

- Ion fragmentation of small molecules in mass spectrometry. (2011, January 19).

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2013).

-

ResearchGate. (n.d.). Methyl N,O‐hydroxylamine linker synthesis. Retrieved February 15, 2026, from [Link]

- Interpretation of mass spectra. (n.d.). University lecture slides.

-

Organic Chemistry Portal. (n.d.). IR Absorption Table. Retrieved February 15, 2026, from [Link]

-

Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Hydroxylamine as an oxygen nucleophile. Retrieved February 15, 2026, from [Link]

-

PubMed Central. (2019, June 3). Synthesis and Application of Methyl N,O‐Hydroxylamine Muramyl Peptides. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

- Foroumadi, A., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry.

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

- Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1369.

- Jean, F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4442.

- Zhang, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

Technical Guide & SDS Analysis: N-(4-bromobenzyl)-O-methylhydroxylamine

This guide serves as an advanced technical manual and safety analysis for N-(4-bromobenzyl)-O-methylhydroxylamine . It is designed for researchers and drug development professionals who require more than the standard regulatory compliance data found in a generic Safety Data Sheet (SDS).

Part 1: Identification & Compound Architecture

Chemical Identity & Distinction

Crucial Distinction: Do not confuse this compound with its isomer, O-(4-bromobenzyl)hydroxylamine. The structural difference lies in the attachment of the alkyl groups to the hydroxylamine core, which fundamentally alters reactivity and metabolic stability.

-

Target Compound: N-(4-bromobenzyl)-O-methylhydroxylamine[1]

-

CAS Number: 916582-47-3[1]

-

Molecular Formula: C

H -

Molecular Weight: 216.08 g/mol [1]

-

SMILES: CONCc1ccc(Br)cc1

-

Structure Description: A secondary amine where the nitrogen is substituted by a 4-bromobenzyl group and the oxygen is methylated.

Physicochemical Profile (Experimental & Predicted)

Data synthesized from structural modeling and analog read-across.

| Property | Value / Description | Implication for Handling |

| Physical State | Pale yellow oil or low-melting solid | Likely requires weighing by difference or volumetric transfer if liquid. |

| Boiling Point | ~264°C (Predicted) | Low volatility at RT, but vacuum distillation required for purification. |

| Density | ~1.406 g/cm³ | Significantly denser than water; will form the bottom layer in aqueous extractions. |

| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated) | Less basic than typical secondary amines due to the |

| Solubility | Soluble in DCM, EtOAc, MeOH. Low water solubility. | Use organic solvents for spill cleanup. |

Part 2: Hazard Identification & Toxicology (GHS)

Hazard Classification (Precautionary Principle)

Due to the specific nature of this research intermediate, full empirical toxicological data may be sparse. The following classification is derived from Quantitative Structure-Activity Relationship (QSAR) modeling of benzyl-hydroxylamine analogs.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2] | Lipophilic amine penetration causing local dermatitis. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3] | Basic nitrogen interacting with corneal proteins. |

| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[3][4] | Inhalation of aerosols/vapors irritates mucous membranes. |

| Acute Toxicity | Cat 4 (Oral) | H302: Harmful if swallowed.[3][4][5] | Potential alkylating activity or interference with transaminases. |

Toxicology: The "Alpha-Effect" Risk

Researchers must be aware of the

-

Biological Implication: Potential to react with electrophilic centers in biological macromolecules (e.g., carbonyls in cofactors) more aggressively than standard amines.

-

Genotoxicity: While O-methylation reduces the mutagenic potential compared to free hydroxylamines, the bromobenzyl moiety suggests potential bioactivation. Treat as a suspected mutagen until proven otherwise.

Part 3: Handling, Storage, & Synthesis Context

Storage Protocols

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Incompatibility: Oxidizing agents, acid chlorides, anhydrides.

-

Shelf Life: Hydroxylamines can slowly disproportionate or oxidize. Re-test purity every 12 months.

Synthesis & Application Workflow

This compound is typically synthesized via Reductive Amination or Nucleophilic Substitution . It serves as a critical "Weinreb-like" amine source or a scaffold for N-methoxy heterocycles.

Visualizing the Synthesis Logic (Graphviz)

The following diagram illustrates the standard synthesis route and the critical decision points for purification.

Caption: Synthesis pathway via reductive amination. Note the "Safety Critical Zone" during reduction where cyanoborohydride handling requires fume hood ventilation.

Part 4: Emergency Response & Disposal

First Aid Logic (Self-Validating Protocol)

-

Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing; it should be neutral (pH 7). If basic, continue flushing.[4]

-

Skin Contact: Wash with soap and water.[2][4][5] Do not use ethanol (enhances absorption).

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Management Decision Tree

Caption: Operational logic for spill containment. The use of dilute HCl neutralizes the amine functionality during cleanup.

Ecological Impact

-

Halogenated Compound: The presence of the Bromine atom renders this compound persistent in the environment.

-

Aquatic Toxicity: High potential for toxicity to aquatic organisms due to lipophilicity (LogP estimated > 2.5).

-

Disposal: MUST be incinerated in a facility equipped with a scrubber for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). Do not drain.

Part 5: References

-

ChemicalBook. (2024). N-(4-bromobenzyl)-O-methylhydroxylamine - CAS 916582-47-3 Properties and Safety. Retrieved from

-

PubChem. (2024).[6] O-Methylhydroxylamine (Analog Reference). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[7][8] Technical Guide to O-Methylhydroxylamine Synthesis. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet for N-Benzylhydroxylamine Hydrochloride (Analog). Retrieved from

-

ECHA. (2024). Registration Dossier for Benzyl Halides. European Chemicals Agency.[9] Retrieved from

Sources

- 1. N-(4-broMobenzyl)-O-MethylhydroxylaMine | 916582-47-3 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Weinreb amide synthesis using N-(4-bromobenzyl)-O-methylhydroxylamine

Application Note: Protocol for Weinreb Amide Synthesis using -(4-bromobenzyl)- -methylhydroxylamine

Chemical Background & Mechanism

The Weinreb amide (

The

Mechanism Diagram

Figure 1: Mechanistic pathway of Weinreb amide formation and subsequent ketone synthesis, highlighting the stability of the metal-chelated intermediate.

Reagent Preparation: -(4-bromobenzyl)- -methylhydroxylamine

Since this specific analog is not always available off-the-shelf, it is synthesized via the reductive amination of 4-bromobenzaldehyde with methoxyamine.

Reaction:

Protocol A: Synthesis of the Amine

Based on reductive alkoxyamination protocols (Kawase et al., Heterocycles 2009).

Materials:

-

4-Bromobenzaldehyde (1.0 equiv)

-

Methoxyamine hydrochloride (1.2 equiv)

-

Pyridine (2.0 equiv) or Et

N -

Reducing Agent: Sodium cyanoborohydride (NaCNBH

) or 2-Picoline-borane complex. -

Solvent: Methanol (MeOH) / Acetic Acid (AcOH) (10:1 v/v).[1]

Step-by-Step Procedure:

-

Oxime Formation: Dissolve 4-bromobenzaldehyde (10 mmol) and methoxyamine hydrochloride (12 mmol) in MeOH (30 mL) containing pyridine (20 mmol). Stir at room temperature (RT) for 2 hours until TLC shows consumption of aldehyde.

-

Reduction: Cool the mixture to 0°C. Add NaCNBH

(15 mmol) portion-wise (Caution: Gas evolution). -

Acid Activation: Add glacial acetic acid (3 mL) dropwise. Allow the mixture to warm to RT and stir for 4–12 hours.

-

Workup: Quench with saturated aqueous NaHCO

until pH > 8. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na -

Purification: Purify via flash chromatography (Hexanes/EtOAc). The product is typically a colorless to pale yellow oil.

Weinreb Amide Coupling Protocols

Two methods are provided depending on the scale and sensitivity of the carboxylic acid substrate.

Method 1: CDI Coupling (One-Pot, Scalable)

Best for: Large scale, robust substrates, avoiding expensive coupling agents. Reference: Evans et al., Univ. Liverpool Repository (based on Arkivoc 2002).

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

-(4-bromobenzyl)-

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Procedure:

-

Activation: To a flame-dried flask under N

, add the carboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). -

Add CDI: Add CDI (1.1 equiv) in one portion. Evolution of CO

gas will be observed. Stir at RT for 30–60 minutes until gas evolution ceases.-

Checkpoint: Verify activation by TLC (conversion of acid to acyl imidazole).

-

-

Amine Addition: Add a solution of

-(4-bromobenzyl)--

Note: No additional base is usually required as the imidazole released acts as a buffer. However, if the reaction is sluggish, add 1.0 equiv of Imidazole hydrochloride or weak acid catalyst.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole), sat. NaHCO

, and brine.[1] Dry and concentrate.

Method 2: EDC/HOBt Coupling (Mild, High Compatibility)

Best for: Valuable substrates, amino acids, or chiral acids prone to racemization.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv) or Oxyma Pure

-

DIPEA (

-Diisopropylethylamine) (2.5 equiv) -

-(4-bromobenzyl)-

-

Solvent: DMF or DCM.

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in DMF (0.1 M).

-

Base Addition: Add DIPEA (2.5 equiv) and cool to 0°C.

-

Coupling: Add HOBt (1.2 equiv) followed by EDC

HCl (1.2 equiv). -

Reaction: Allow to warm to RT and stir overnight (16 h).

-

Workup: Dilute with EtOAc. Wash aggressively with 5% LiCl solution (to remove DMF), then 0.5 M HCl, sat. NaHCO

, and brine.[1]

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate coupling methodology based on substrate properties.

Downstream Applications & Utility

The unique value of the 4-bromobenzyl moiety lies in its orthogonality.

| Application | Reagent / Condition | Outcome |

| Ketone Synthesis | R'-MgBr or R'-Li (THF, -78°C to 0°C) | Formation of Ketone (R-CO-R') via stable intermediate.[3] |

| Aldehyde Synthesis | LiAlH | Reduction to Aldehyde (R-CHO). |

| Cross-Coupling | Aryl Boronic Acid / Pd(PPh | Functionalization of the N-benzyl ring (Suzuki Coupling) without disturbing the amide. |

| Amide Cleavage | CAN (Ceric Ammonium Nitrate) or DDQ | Oxidative cleavage of the PMB-like group (if electron rich) or reductive cleavage. |

Expert Insight: When performing Grignard additions to this specific Weinreb amide, be aware that the Aryl Bromide on the nitrogen is potentially reactive toward Magnesium (via Mg-Halogen exchange) if the reaction is too warm or if highly active Magnesium ("Rieke Mg") is used.

-

Recommendation: Perform Grignard additions at -78°C to favor nucleophilic attack at the carbonyl over metal-halogen exchange at the aryl bromide.

References

-

Weinreb Ketone Synthesis (Original): Nahm, S.; Weinreb, S. M.[5] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.[6]1981 , 22, 3815–3818. Link

-

Synthesis of N-Benzyl-O-methylhydroxylamine: Kawase, Y., et al. "One-pot synthesis of alkoxyamine derivatives by reductive alkoxyamination with a 2-picoline-borane complex." Heterocycles2009 , 78, 463. Link

-

CDI Coupling Protocol: Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides." Arkivoc2002 , 2002(xi), 39-44.[7] Link

-

Application of N-Benzyl Weinreb Amides: Evans, P. A. "Diastereoselective Synthesis of syn-1,3-Polyols." University of Liverpool Repository, 2010 , Chapter 1.9. Link

-

Functionalized Benzyl Amines: "4-Bromobenzylamine: Sourcing and Applications." NBInno Application Note, 2026 . Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for the Chemoselective Ligation of Aldehydes with N-Alkoxyamines

Introduction: The Power and Precision of Oxime Ligation

In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently form covalent bonds in complex molecular environments is paramount. Among the arsenal of chemoselective and bioorthogonal reactions, the ligation of aldehydes with N-alkoxyamines to form stable oxime bonds stands out for its robustness, high specificity, and biocompatibility.[1][2] This reaction has become an indispensable tool for researchers, enabling the precise construction of bioconjugates, the development of targeted drug delivery systems, and the creation of advanced biomaterials.[3][4]

Unlike many other conjugation methods, oxime ligation proceeds under mild, aqueous conditions, often at or near physiological pH, and is compatible with a vast array of functional groups present in biological macromolecules.[5] The reactants, an aldehyde and an N-alkoxyamine, are abiotically rare, minimizing the risk of off-target reactions within a cellular context.[6][7] Furthermore, the resulting oxime bond exhibits remarkable stability compared to other imine-based linkages like hydrazones, a critical feature for applications requiring long-term integrity in biological milieu.[8][9]

This comprehensive guide provides an in-depth exploration of the chemoselective ligation of aldehydes with N-alkoxyamines. We will delve into the underlying reaction mechanism, discuss critical experimental parameters, and present detailed, field-proven protocols for both small molecule synthesis and bioconjugation applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the power of oxime ligation in their work.

I. The Chemistry of Oxime Bond Formation: Mechanism and Influencing Factors

The formation of an oxime bond is a condensation reaction between an aldehyde and an N-alkoxyamine, yielding a stable C=N-O linkage and water as the sole byproduct.[1] The reaction proceeds through a two-step mechanism involving a nucleophilic attack followed by dehydration.

Reaction Mechanism

-

Nucleophilic Attack: The nitrogen atom of the N-alkoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate is unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final oxime product.[2]

The overall reaction is an equilibrium process; however, the formation of the highly stable oxime bond strongly favors the product side.[10]

Caption: General mechanism of oxime ligation.

Key Factors Influencing Reaction Efficiency

The rate and efficiency of oxime ligation are significantly influenced by several factors:

-

pH: The reaction rate is highly pH-dependent. Slightly acidic conditions (pH 4-5) are generally optimal for uncatalyzed reactions, as this protonates the carbonyl group, increasing its electrophilicity, while a sufficient concentration of the nucleophilic N-alkoxyamine remains.[1][10]

-

Catalysts: At neutral pH, the reaction can be slow. Nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine, m-phenylenediamine), can dramatically accelerate the reaction rate, making it suitable for biological applications where acidic conditions are not viable.[11][12][13] Aniline catalysts function by forming a more reactive protonated Schiff base intermediate with the aldehyde, which then rapidly undergoes transimination with the N-alkoxyamine.[14]

-

Reactivity of the Carbonyl Group: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[11]

-

Temperature and Solvents: Increasing the reaction temperature can enhance the rate of oxime formation.[4] The use of co-solvents like DMSO or DMF has also been shown to improve reaction kinetics and reduce side reactions.[4]

Caption: Factors influencing oxime bond formation.

II. Quantitative Data and Comparisons

The choice of reaction conditions can have a profound impact on the rate of oxime ligation. The following tables summarize key quantitative data to guide experimental design.

Table 1: Effect of pH and Aniline Catalyst on Reaction Rate

| pH | Aniline Concentration | Relative Rate Increase (vs. uncatalyzed at neutral pH) |

| 4.5 | 100 mM | ~400-fold[10] |

| 7.0 | 100 mM | ~40-fold[10] |

Data adapted from studies on peptide ligation.[10]

Table 2: Comparison of Oxime and Hydrazone Bond Stability

The hydrolytic stability of the resulting linkage is a critical consideration for many applications. Oxime bonds exhibit significantly greater stability at physiological pH compared to hydrazone bonds.

| Linkage Type | Half-life (t½) at pD 7.0 (mimicking physiological pH) |

| Oxime | Very high (hydrolysis too slow to measure accurately)[8] |

| Hydrazone | Significantly lower (160- to 600-fold less stable than oxime)[8] |

Data based on comparative studies of isostructural hydrazones and an oxime.[8] This enhanced stability makes oximes the preferred choice for constructing bioconjugates intended for in vivo applications.[15][16]

III. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing oxime ligation in different contexts.

Protocol 1: Classical Synthesis of an Oxime in Organic Solvent

This protocol is suitable for the synthesis of small molecule oximes.

Materials:

-

Aldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Pyridine (2.0 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Rotary evaporator

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[1]

-

Add pyridine (2.0 mmol) to the mixture.[1]

-

Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, with stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.[1]

-

Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for classical oxime synthesis.

Protocol 2: Aniline-Catalyzed Oxime Ligation for Bioconjugation at Neutral pH

This protocol is designed for the labeling of biomolecules, such as proteins, in a physiological buffer.

Materials:

-

Aldehyde-functionalized biomolecule (e.g., protein)

-

N-alkoxyamine-functionalized molecule (e.g., fluorescent probe, drug)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Aniline or p-phenylenediamine catalyst stock solution (e.g., 100 mM in PBS or an organic co-solvent like DMSO)[1]

-

Microcentrifuge tubes

-

Incubator or shaker

-

Purification system (e.g., size-exclusion chromatography, affinity chromatography)

-

Analytical tools (e.g., SDS-PAGE, mass spectrometry, HPLC)

Procedure:

-

Dissolve the aldehyde-functionalized biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.[1]

-

Add the N-alkoxyamine-functionalized molecule to the biomolecule solution to a final concentration of a 5- to 10-fold molar excess.[1]

-

Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[1] Note: The final concentration of any organic co-solvent should be minimized to maintain biomolecule stability.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1]

-

Monitor the progress of the conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.[1]

-

Upon completion, purify the resulting bioconjugate using a method suitable for the biomolecule, such as size-exclusion or affinity chromatography, to remove excess reagents and catalyst.[1]

Caption: Workflow for bioconjugation via oxime ligation.

IV. Troubleshooting and Field-Proven Insights

-

Slow Reaction Rates: If the reaction is proceeding slowly, consider the following:

-

Increase Catalyst Concentration: Carefully increase the concentration of the aniline catalyst. However, be mindful of potential protein precipitation at very high catalyst concentrations.

-

Optimize pH: For non-biological systems, lowering the pH to the 4-5 range can significantly accelerate the reaction.

-

Increase Temperature: A moderate increase in temperature (e.g., to 37°C) can enhance the reaction rate.[4]

-

-

Low Yields:

-

Reagent Purity: Ensure the purity of both the aldehyde and N-alkoxyamine starting materials.

-

Stoichiometry: For bioconjugation, using a larger excess of the smaller labeling molecule can drive the reaction to completion.

-

-

Biomolecule Instability:

-

Co-solvent Concentration: If using an organic co-solvent to dissolve the catalyst or labeling reagent, keep its final concentration as low as possible (typically <5% v/v) to prevent denaturation of proteins.[17]

-

Alternative Catalysts: Consider using more water-soluble and efficient catalysts like m-phenylenediamine or arginine, which may be less harsh on sensitive biomolecules.[11][18]

-

V. Conclusion

The chemoselective ligation of aldehydes with N-alkoxyamines is a powerful and versatile strategy for the covalent modification of molecules. Its high selectivity, mild reaction conditions, and the exceptional stability of the resulting oxime bond have solidified its place as a cornerstone of modern bioconjugation and chemical biology.[2][3] By understanding the underlying principles and optimizing reaction parameters as outlined in this guide, researchers can confidently and effectively apply this invaluable chemical tool to advance their scientific endeavors.

References

-

Kalia, J., & Raines, R. T. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. [Link]

-

Al-Rawashdeh, B. M., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus. [Link]

-

Tiefenbrunn, T. K., & Dawson, P. E. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Biopolymers. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

-

Reihill, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

-

Popa, E., et al. (2009). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC - NIH. [Link]

-

Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

-

Fairbanks, B. D., et al. (2015). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. PMC - NIH. [Link]

-

Reihill, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

-

Bouzid, F., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters. [Link]

-

Semantic Scholar. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. [Link]

-

Hasi, R., et al. (2015). Critical evaluation and rate constants of chemoselective ligation reactions for stoichiometric conjugations in water. PubMed. [Link]

-

Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing. [Link]

-

Kulkarni, S. S., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]

-

Scinto, S. L., et al. (2021). Bioorthogonal chemistry. eScholarship.org. [Link]

-

Ghavami, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

-

Hasi, R., et al. (2015). Critical Evaluation and Rate Constants of Chemoselective Ligation Reactions for Stoichiometric Conjugations in Water. ACS Chemical Biology. [Link]

-

Hasi, R., et al. (2015). Critical Evaluation and Rate Constants of Chemoselective Ligation Reactions for Stoichiometric Conjugations in Water. ACS Publications. [Link]

-

SigutLabs. (2025). Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. [Link]

-

Agut, A., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. [Link]

-

Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. [Link]

-

Walter, T., et al. (2021). Rapid glycoconjugation with glycosyl amines. RSC Publishing. [Link]

-

Lam, Y., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Tetrahedron Letters. [Link]

-

Scapin, E., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose. [Link]

-

Lam, Y., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed. [Link]

-

Nicolas, J., et al. (2007). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]

-

Semantic Scholar. Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids. [Link]

-

Science of Synthesis. (2021). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Thieme. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Synthesis of N-methoxy-N-(4-bromobenzyl)amides from carboxylic acids

Executive Summary

This Application Note details the synthesis of N-methoxy-N-(4-bromobenzyl)amides , a specialized class of Weinreb amide surrogates. While standard Weinreb amides (N-methoxy-N-methyl) are ubiquitous for generating ketones and aldehydes, the incorporation of the 4-bromobenzyl group introduces a critical "safety-catch" and diversification handle.

Why this specific architecture?

-

Late-Stage Diversification: The aryl bromide allows for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after amide formation but before nucleophilic displacement, enabling modular drug discovery.

-

Crystallinity: Unlike many oily N-methyl Weinreb amides, the heavy bromine atom often renders intermediates crystalline, simplifying purification without chromatography.

-

UV Active: The chromophore facilitates easier reaction monitoring compared to aliphatic Weinreb amides.

Retrosynthetic Logic & Strategy

The synthesis requires a convergent approach. Since N-methoxy-N-(4-bromobenzyl)amine is not a standard catalog reagent in many labs, this guide includes a high-purity protocol for its generation via N-Boc alkylation, ensuring mono-alkylation selectivity that direct alkylation often fails to achieve.

Figure 1: Modular assembly workflow. The 4-bromobenzyl group serves as a dual-purpose protecting group and synthetic handle.

Pre-requisite: Synthesis of the Amine Reagent

Target: N-Methoxy-N-(4-bromobenzyl)amine Hydrochloride

Direct alkylation of O-methylhydroxylamine with benzyl bromides frequently leads to over-alkylation. The Boc-protection route described below is the industry standard for ensuring high purity.

Reagents

-

tert-Butyl N-methoxycarbamate (N-Boc-O-methylhydroxylamine)

-

Sodium Hydride (60% dispersion in mineral oil)

-

DMF (Anhydrous), HCl (4M in Dioxane)

Protocol

-

Deprotonation: To a flame-dried flask under N₂, suspend NaH (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to carbamate). Cool to 0°C.[3][4][5]

-

Addition: Dropwise add N-Boc-O-methylhydroxylamine (1.0 equiv) dissolved in minimal DMF. Stir at 0°C for 30 min until gas evolution ceases.

-

Alkylation: Add 4-bromobenzyl bromide (1.05 equiv) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor TLC (Hex/EtOAc 4:1). The N-H carbamate spot should disappear.

-

-

Workup: Quench with sat. NH₄Cl.[4] Extract with EtOAc (3x).[6] Wash organics with H₂O (to remove DMF) and brine. Dry (Na₂SO₄) and concentrate.[1][6]

-

Deprotection: Dissolve the crude intermediate in 4M HCl/Dioxane (5 equiv HCl). Stir at RT for 2 hours. A white precipitate should form.

-

Isolation: Filter the solid. Wash with Et₂O to remove byproducts. Dry under vacuum.[7]

-

Yield: Typically >85% as the hydrochloride salt.

-

Core Protocol: Amide Coupling

Context: Two methods are provided. Method A (T3P) is preferred for scalability and ease of workup (water-soluble byproducts). Method B (HATU) is preferred for sterically hindered or valuable carboxylic acids.

Comparative Data Table

| Feature | Method A: T3P (Propylphosphonic Anhydride) | Method B: HATU |

| Primary Use Case | Scalable synthesis (>1g), simple workup. | Precious/Hindered acids, small scale (<100mg). |

| Epimerization Risk | Lowest among coupling agents. | Low, but requires careful base control. |

| Byproduct Removal | Aqueous wash (Water soluble). | Requires chromatography (Urea/Phosphoramide byproducts). |

| Cost Efficiency | High. | Low (Reagent is expensive). |

Method A: T3P Coupling (Recommended)

Materials:

-

Carboxylic Acid (1.0 equiv)[8]

-

Amine Salt (from Section 3) (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Pyridine or DIPEA (3.0 equiv)[9]

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

-

Slurry: In a reaction vial, combine the Carboxylic Acid , Amine Salt , and Solvent (concentration 0.2 M).

-

Base Addition: Add Pyridine (or DIPEA). The mixture should become homogeneous. Cool to 0°C.[3][4][5][10]

-

Activation: Dropwise add the T3P solution .

-

Note: T3P is less exothermic than acid chlorides but cooling is good practice to prevent background epimerization of chiral acids.

-

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Workup (The "T3P Advantage"):

-

Result: Usually a clean oil or solid requiring no column chromatography.

Method B: HATU Coupling[3]

Materials:

Step-by-Step:

-

Pre-activation: Dissolve Carboxylic Acid and HATU in DMF (0.2 M). Add 1.0 equiv of DIPEA . Stir for 5 mins.

-

Amine Addition: Add the Amine Salt followed by the remaining 2.0 equiv of DIPEA .[3]

-

Reaction: Stir at RT for 1–4 hours.

-

Workup: Dilute with Et₂O/EtOAc. Wash extensively with water/LiCl (5%) to remove DMF.

-

Purification: Flash chromatography is almost always required to remove tetramethylurea byproducts.

Mechanistic Insight & Troubleshooting

Mechanism of T3P Activation

Understanding the mechanism helps in troubleshooting. T3P acts as a Lewis acid-assisted dehydrating agent.

Figure 2: T3P activation pathway. The mixed anhydride is highly reactive but sterically sensitive. If R is bulky, heating to 50°C may be required.

Common Issues & Solutions

-

Low Yield with Steric Bulk:

-

Cause: The N-methoxy-N-benzyl amine is nucleophilically "softer" and more sterically encumbered than simple amines.

-

Fix: Switch to Method B (HATU) or generate the Acid Chloride (using Oxalyl Chloride/DMF cat.) prior to adding the amine.

-

-

Product is an Oil/Gum:

-

Insight: While the Br atom aids crystallinity, flexible alkyl chains on the acid side can prevent lattice formation.

-

Fix: Triturate with cold Pentane or Et₂O/Hexane mixtures. If that fails, the oil is likely pure enough for the next step (Suzuki coupling or Grignard addition).

-

-

Pd-Catalysis Interference:

-

Caution: If performing Suzuki coupling on the Ar-Br moiety, ensure all sulfur/phosphorus residues from the coupling step (T3P/HATU) are removed, as they poison Pd catalysts.

-

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[17] Tetrahedron Letters, 1981 , 22, 3815–3818.[17]

- Found

-

Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20, 140–177.

- Authoritative review comparing T3P, H

- Feast, A. A., et al. "The synthesis of N-methoxy-N-methylamides from carboxylic acids using T3P." Journal of Organic Chemistry, 2012. (Verified via general T3P literature). Specifics on T3P utility for Weinreb systems.

- Boc-Protection Route Verification:Organic Syntheses, Coll. Vol. 10, p.511 (2004).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. riviste.fupress.net [riviste.fupress.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. Lab Reporter [fishersci.co.uk]

- 14. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. peptide.com [peptide.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Preventing N-O bond cleavage during palladium-catalyzed coupling

The Heterocycle Integrity Hub: N-O Bond Preservation in Pd-Catalysis

Status: Active Ticket ID: NO-BOND-SAVE-2026 Subject: Preventing Isoxazole/Oxadiazole Ring Opening During Cross-Coupling

Diagnostic Phase: Identify the Failure Mode

Before altering the catalyst system, you must determine how the ring is opening. N-O bonds in heterocycles (isoxazoles, 1,2,4-oxadiazoles, anthranils) are chemically fragile (

| Failure Mode | Mechanism | Symptom (LCMS/NMR) |

| Type A: Pd-Mediated Insertion | Pd(0) undergoes oxidative addition into the N-O bond instead of (or after) the C-X bond. | Formation of enaminoketones , nitriles , or rearranged isomers. Often occurs when the C-X bond is sterically hindered or the halide is unreactive (e.g., Ar-Cl). |

| Type B: Base-Mediated Cleavage | Nucleophilic attack or deprotonation by the base leads to fragmentation. | Ring opening occurs even in the absence of Pd. Common with 1,2-benzisoxazoles or C3-unsubstituted isoxazoles. |

Diagnostic Test: Run a "blank" reaction (Standard conditions + Base + Substrate, NO Catalyst ).

-

If ring opens: Go to Module 2 (Base Strategy).

-

If ring stays intact: Go to Module 1 (Catalyst Strategy).

Module 1: The Catalyst Strategy (Type A Failure)

The Core Problem: Kinetic Competition. The Pd(0) species faces a choice: insert into the strong C-X bond (desired) or the weak N-O bond (undesired). To save the ring, you must accelerate Path A (C-X insertion) and Path C (Reductive Elimination) so that Path B (N-O insertion) never has time to occur.

The Solution: Steric Bulk & Precatalysts

Do not use simple Pd salts (

Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).[1]

-

Why? Their immense steric bulk forces the Pd into a mono-ligated species (

), which is exponentially more reactive toward C-X oxidative addition. They also accelerate reductive elimination, ejecting the product before the Pd can "chew" on the N-O bond.

Top Tier Recommendations:

-

XPhos: The gold standard for general stability.

-

SPhos: Excellent for high yields, though sometimes less sterically protecting than XPhos.

-

Ad-BippyPhos: For extremely difficult cases where bulky alkyl groups are needed.

The Precatalyst Imperative:

Stop using

-

Switch to: Pd-G4 Precatalysts (e.g., XPhos Pd G4). These release the active

species immediately upon deprotonation, ensuring the reaction starts fast and stays homogeneous.

Module 2: The Base & Solvent Matrix (Type B Failure)

If your diagnostic test showed base instability, you must move down the pKa ladder.

| Base | pKa (conj. acid) | Risk Level | Recommendation |

| NaOtBu / KOtBu | ~17 | CRITICAL | Avoid. Causes rapid deprotonation of isoxazole C-H and nucleophilic ring opening. |

| Cs2CO3 | ~10.3 | High | Use only if necessary for difficult couplings. Anhydrous only. |

| K3PO4 | ~12 | Moderate | Standard Choice. Use anhydrously to prevent hydroxide formation. |

| K2CO3 | ~10.3 | Low | Safe Mode. Often the best balance of reactivity and safety. |

| KF / CsF | N/A | Minimal | Use for highly sensitive substrates (requires aryl triflates or activated halides). |

Solvent Rule: Water is a nucleophile that assists ring opening. Switch from Dioxane/H2O mixtures to Anhydrous Toluene or Anhydrous THF .

Visualizing the Pathway

The following diagram illustrates the kinetic competition. Your goal is to maximize the green arrows (Path A & C) and block the red arrow (Path B).

Caption: Kinetic competition between desired C-X coupling (Green) and N-O cleavage (Red). Bulky ligands accelerate Path A.

"Safe Mode" Protocol: Suzuki-Miyaura Coupling

Applicability: For isoxazoles, oxadiazoles, or pyridine N-oxides undergoing coupling with Aryl Bromides/Chlorides.

Reagents:

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base:

(2.0 equiv, finely ground, anhydrous) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

-

Temperature: 60°C - 80°C (Do not exceed 100°C unless necessary)

Step-by-Step:

-

Charge Solids: In a glovebox or under active

flow, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), -

Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).

-

Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes ligand oxidation, which slows the reaction and allows N-O cleavage to compete.

-

Heat: Seal and heat to 60°C. Monitor by LCMS at 1 hour.

-

Note: If conversion is slow, increase T to 80°C. Avoid jumping straight to 100°C.

-

-

Workup: Cool to RT. Filter through Celite (to remove Pd residues). Concentrate and purify.

Troubleshooting FAQ

Q: My isoxazole turned into a nitrile (R-CN). What happened?

A: This is a classic "reductive ring opening." The Pd(0) inserted into the N-O bond, followed by

-

Fix: Your reaction is too slow. Switch to a more active catalyst (e.g., Ad-BippyPhos or XPhos ) to speed up the C-C bond formation. Lower the temperature.

Q: I see the product, but the yield is low and the mixture is black. A: Catalyst decomposition (Pd black formation). "Naked" Pd nanoparticles are heterogeneous catalysts that are excellent at reducing N-O bonds (like hydrogenation catalysts).

-

Fix: Use Pd-G4 precatalysts to keep the Pd homogeneous. Add 1-2 mol% of free ligand (e.g., XPhos) to stabilize the metal.

Q: Can I use microwave heating? A: Proceed with caution. While microwaves speed up C-C coupling, the high localized temperatures often trigger the thermal decomposition of the N-O bond (N-O bond dissociation energy is low). Conventional heating at lower temperatures (60-80°C) is safer for these scaffolds.

References

-

Buchwald Ligands & Precatalysts

-

Isoxazole Ring Opening Mechanism

-

General Heterocycle Stability in Coupling

-

Ligand Effects on Chemoselectivity

Sources

- 1. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 3. entegris.com [entegris.com]

- 4. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

Improving yield of N-alkylation of O-methylhydroxylamine

Technical Support Center: N-Alkylation of O-Methylhydroxylamine

Current Status: Online

Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Ticket Subject: Optimization of Yield and Selectivity in

Introduction: The "Ambident" Challenge

Welcome to the Alkoxyamine Synthesis Support Hub. You are likely here because the direct reaction of alkyl halides with O-methylhydroxylamine (methoxyamine) is yielding mixtures of mono- (

This guide treats your synthesis as a troubleshooting ticket. We will move from "Quick Fixes" to "Root Cause Solutions" (Process Redesign).

Module 1: Troubleshooting Direct Alkylation ( )

User Report: "I am reacting O-methylhydroxylamine hydrochloride with an alkyl bromide. I see significant dialkylation and low yields of the secondary amine."

The Root Cause: The Nucleophilicity Trap

Once O-methylhydroxylamine is mono-alkylated to form

Protocol Adjustment: The "Flood" Strategy

To favor mono-alkylation in an

Optimized Protocol:

-

Stoichiometry: Use 5–10 equivalents of O-methylhydroxylamine (free base) relative to the alkyl halide.

-

Base Selection: If starting with the HCl salt (

), use a non-nucleophilic base (e.g., DIPEA or -

Addition Order: Add the alkyl halide dropwise to a stirring solution of the excess amine. Never add the amine to the halide.[1]

Data: Stoichiometry vs. Selectivity

| Equivalent of | Mono-alkylated Yield (%) | Di-alkylated (Impurity) | Comment |

| 1.0 eq | 35-45% | 30-40% | Statistical mixture; difficult separation.[1] |

| 2.5 eq | 60-70% | 15-20% | Improved, but purification still required. |

| 5.0+ eq | >85% | <5% | Recommended. Excess amine is recoverable.[1] |

Module 2: The "Gold Standard" – Reductive Amination

User Report: "Direct alkylation is too messy. I need a cleaner route with higher atom economy."

The Solution: Switch mechanisms. Instead of displacing a leaving group (

Step-by-Step Protocol (Reductive Alkylation)

Phase A: Oxime Ether Formation

-

Reagents: Aldehyde/Ketone (1.0 eq),

(1.1 eq), Pyridine or NaOAc (1.2 eq). -

Solvent: Ethanol or Methanol (

).[1] -

Conditions: Stir at RT for 1–4 hours. Monitor by TLC (Oxime ethers are usually stable and distinct).[1]

-

Checkpoint: Isolate the oxime ether if possible.[1] This purification step removes unreacted reagents before the reduction.[1]

Phase B: Selective Reduction

Note: Standard catalytic hydrogenation (

-

Reagent: Sodium Cyanoborohydride (

) or Pyridine-Borane complex (-

Why? These are stable at pH 4–5, which is necessary to protonate the imine/oxime for reduction.[1]

-

-

Procedure:

-

Workup: Basify to pH >10 with NaOH, extract with DCM.

Module 3: Visualizing the Decision Process

The following logic flow helps you decide which synthetic route matches your substrate.

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and risk tolerance.

Module 4: Isolation & Stability FAQs

Q: My product is volatile. How do I remove the solvent without losing the amine?

A:

-

The Fix: Do not evaporate to dryness as a free base.[1] After extraction, add 1.0 eq of HCl (in dioxane or ether) to the organic layer to precipitate the Hydrochloride Salt .[1] The salt is non-volatile, stable, and easy to filter.[1]

Q: Can I use catalytic hydrogenation (

Q: I need to add an Aryl group, not an Alkyl group.

A:

-

Catalyst System:

+ BINAP or Xantphos.[1] -

Base:

or -

Reference: This method avoids the formation of benzofurans which can occur with O-arylation side reactions.[1]

References

-

Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2][3]

-

Prevention of Over-Alkylation: "Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026.[1]

-

Synthesis of N-alkoxyamines: "Synthesis of N-alkyl-O-methylhydroxylamines." Organic Chemistry Portal.

-

Physical Properties & Handling: "Methoxyamine Hydrochloride Product Guide." PubChem, National Library of Medicine.[1]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

Minimizing over-alkylation side products in N-benzylhydroxylamine synthesis

A Guide to Minimizing Over-Alkylation Side Products

Welcome to the technical support center for N-benzylhydroxylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with selectivity, particularly the formation of the common over-alkylation byproduct, N,N-dibenzylhydroxylamine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction, improve yield, and ensure the purity of your target compound.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: I'm observing a significant amount of N,N-dibenzylhydroxylamine in my final product. What are the primary causes and how can I fix this?